1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine is a heterocyclic organic compound characterized by a piperazine ring substituted with a thiazole moiety. Its chemical formula is , and it has a molecular weight of 197.3 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antimicrobial and anticancer properties .
This compound can be synthesized through various methods, often involving the formation of the thiazole ring and subsequent alkylation with piperazine. It has been studied for its interactions with biological macromolecules, making it a valuable subject for research in pharmacology and materials science .
The synthesis of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine typically involves several key steps:
The synthesis may also involve optimization techniques to enhance yield and purity, including the use of continuous flow reactors for large-scale production.
The molecular structure of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine features a piperazine ring linked to a thiazole group. The structural representation can be summarized as follows:
The compound appears as a powder at room temperature and is typically stored under standard conditions to maintain stability.
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine can undergo various chemical reactions:
Common reagents for these reactions include bases like sodium hydride and solvents such as dimethylformamide. Catalysts like palladium are often employed in coupling reactions to enhance efficiency .
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with various molecular targets, primarily enzymes and receptors. The thiazole moiety facilitates hydrogen bonding and π–π interactions with active sites on target proteins, while the piperazine ring enhances solubility and bioavailability. These interactions can modulate protein activity, leading to desired biological effects such as enzyme inhibition or receptor binding .
The chemical properties include reactivity towards oxidation and reduction processes, as well as substitution reactions at nitrogen sites. The presence of both nitrogen and sulfur atoms contributes to its unique reactivity profile compared to simpler organic compounds .
1-[(2-Methyl-1,3-thiazol-5-yl)methyl]piperazine has several scientific applications:
The synthesis of 1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine (CAS 1250118-20-7) typically employs convergent strategies featuring thiazole ring formation followed by piperazine alkylation. A representative industrial approach involves reacting 3-methylpiperazine with 5-(chloromethyl)-2-methylthiazole in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. This method yields the target compound as a hydrochloride salt after HCl gas exposure, achieving isolated yields of 70–85% with HPLC purities >95% [2]. Alternative pathways utilize thiosemicarbazide derivatives as starting materials, where cyclization with α-haloketones like 3‑chloro-2,4-pentanedione generates the thiazole core. Subsequent nucleophilic displacement with N-protected piperazines introduces the heterocyclic moiety, as demonstrated in synthetic schemes for structurally analogous bioactive compounds [4].
Critical optimization parameters include:
Table 1: Multi-Step Synthesis Optimization Parameters
Reaction Stage | Key Variables | Optimal Conditions | Yield Impact |
---|---|---|---|
Thiazole Formation | Solvent selection | Absolute ethanol | +12% yield vs. DMF |
Cyclization | Temperature | 60-70°C reflux | 89% conversion |
N-Alkylation | Base | Diisopropylethylamine | <5% dialkylation |
Salt Formation | HCl concentration | 2M in ether | Crystalline purity >99% |
Palladium-catalyzed cross-coupling revolutionizes thiazole-piperazine conjugation, particularly for electronically complex substrates. Buchwald-Hartwig amination using Pd₂(dba)₃/XPhos catalytic systems enables coupling of bromothiazoles with N-H piperazines at 80–100°C, achieving >90% conversion in toluene. However, transition metal residues in pharmaceutical intermediates necessitate rigorous post-reaction purification (e.g., activated carbon treatment or silica gel chromatography), increasing production costs [5].
Copper(I)-catalyzed Ullmann-Goldberg reactions provide economical alternatives using CuI/N,N'-dimethylethylenediamine (DMEDA) in DMSO at 120°C. This approach achieves moderate yields (65–75%) but suffers from enantiomeric erosion when applied to chiral piperazines. Recent advances employ copper-free methodologies where lithium bis(trimethylsilyl)amide (LiHMDS) activates piperazine nucleophiles for direct displacement of chlorothiazoles at ambient temperature. This eliminates transition metal contaminants and reduces reaction times to 2–4 hours [5].
Table 2: Catalytic System Performance Comparison
Catalyst System | Reaction Temp (°C) | Time (h) | Yield (%) | Residual Metal (ppm) |
---|---|---|---|---|
Pd₂(dba)₃/XPhos | 80 | 8 | 92 | 120-250 |
CuI/DMEDA | 120 | 24 | 68 | 350-500 |
LiHMDS (metal-free) | 25 | 3 | 85 | <1 |
DBU/NaI | 100 | 6 | 78 | <1 |
While 1-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazine lacks chiral centers, its integration into complex drug molecules necessitates stereochemical control strategies. Chiral auxiliaries like (R)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate enable resolution during N-acylation of piperazine precursors. For instance, reacting racemic piperazine-thiazole intermediates with chiral chloroformates generates diastereomeric carbamates separable by crystallization from ethanol/water mixtures [7].
Asymmetric synthesis approaches employ Evans oxazolidinone auxiliaries during thiazole formation. The auxiliary directs stereoselective alkylation at C4 of the thiazole precursor, with subsequent auxiliary removal after piperazine conjugation. Computational studies (DFT M06/6-311G(d,p)) confirm that steric interactions between the oxazolidinone carbonyl and thiazole sulfur dictate facial selectivity in alkylation steps, achieving up to 94% ee [4]. Spirocyclic derivatives like 1,4-diazaspiro[5.5]undecan-3-one serve as conformationally restricted intermediates that preserve chirality during thiazole installation, as demonstrated in the synthesis of NK-3 receptor antagonists [7].
Solvent sustainability initiatives have replaced dichloromethane (previously used in 73% of steps) with ethyl acetate/2-methyltetrahydrofuran mixtures, reducing environmental impact scores by 62% [1]. Process intensification enables direct isolation of hydrochloride salts through anti-solvent crystallization (e.g., adding methyl tert-butyl ether to reaction mixtures), eliminating silica gel chromatography. This reduces solvent consumption by 8 L/kg product and decreases processing time by 40% [5].
In-situ purification techniques leverage acid-base switches:
Table 3: Solvent Sustainability Metrics in Purification
Solvent System | Process Mass Intensity | E-Factor | Renewable Carbon Index (%) | Crystallization Yield (%) |
---|---|---|---|---|
DCM/Hexane (traditional) | 56 | 42 | 0 | 78 |
EtOAc/MTBE | 29 | 18 | 65 | 82 |
Ethyl lactate/Water | 17 | 9 | 100 | 85 |
2-MeTHF/Cyclopentyl methyl ether | 22 | 14 | 85 | 88 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: